3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide
CAS No.: 1706217-76-6
Cat. No.: VC5904778
Molecular Formula: C16H17Cl2N3OS
Molecular Weight: 370.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1706217-76-6 |
---|---|
Molecular Formula | C16H17Cl2N3OS |
Molecular Weight | 370.29 |
IUPAC Name | 3,4-dichloro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide |
Standard InChI | InChI=1S/C16H17Cl2N3OS/c17-13-4-3-12(8-14(13)18)15(22)20-9-11-2-1-6-21(10-11)16-19-5-7-23-16/h3-5,7-8,11H,1-2,6,9-10H2,(H,20,22) |
Standard InChI Key | XNOZUCVYVHGEPQ-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is C₁₇H₁₈Cl₂N₄OS, yielding a molecular weight of 413.32 g/mol . The structure features a 3,4-dichlorobenzamide group linked via a methylene bridge to a piperidine ring substituted at the 1-position with a thiazol-2-yl moiety. This arrangement creates a hybrid system that merges the electron-withdrawing effects of chlorine atoms with the heteroaromatic properties of the thiazole ring.
Comparative analysis with structurally related compounds reveals key distinctions. For instance, replacing the thiazole ring with pyridine (as in 3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide) increases molecular weight to 364.27 g/mol while altering electronic properties due to pyridine’s stronger basicity. Conversely, substituting the piperidine-thiazole system with a benzimidazole group (as in 3,4-dichloro-N-[2-(piperidin-1-ylmethyl)-3H-benzimidazol-5-yl]benzamide) introduces additional hydrogen-bonding capabilities, reflected in its higher molecular weight of 403.3 g/mol .
Synthetic Pathways and Characterization
The synthesis of piperidine-thiazole hybrids typically follows multi-step protocols involving nucleophilic substitutions and amide couplings. A representative route for analogous compounds involves:
-
Piperidine-thiazole intermediate preparation: Cyclocondensation of 3-aminopiperidine with thiazole-2-carbaldehyde under acidic conditions .
-
Benzamide coupling: Reaction of the intermediate with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine .
Characterization relies heavily on ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For example, in the synthesis of 3,4-dichloro-N-(4-(4-(piperidin-1-yl)phenyl)thiazol-2-yl)benzamide (a structural analog), key NMR signals include:
-
δ 1.59–1.65 ppm (piperidine –CH₂ protons)
-
δ 7.45–8.41 ppm (aromatic protons from dichlorobenzamide and thiazole) .
HRMS data typically show molecular ion peaks matching calculated masses within 1 ppm error .
Biological Activity and Mechanism of Action
While direct activity data for 3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide are unavailable, closely related compounds exhibit notable pharmacological profiles:
Anticholinesterase Activity
The analog 3,4-dichloro-N-(4-(4-(piperidin-1-yl)phenyl)thiazol-2-yl)benzamide demonstrated 73.07% acetylcholinesterase (AChE) inhibition at 1 µM, surpassing the activity of simpler benzamide derivatives . The thiazole and piperidine moieties likely enhance binding to AChE’s catalytic anionic site through π-π stacking and electrostatic interactions .
Structure-Activity Relationship (SAR) Insights
-
Thiazole vs. Pyridine Substitution: Replacing thiazole with pyridine (as in) reduces AChE inhibition by ~30%, highlighting the importance of thiazole’s sulfur atom for target engagement .
-
Chlorine Positioning: 3,4-Dichloro substitution on the benzamide ring enhances activity compared to mono-chloro analogs, likely due to increased electron-withdrawing effects and hydrophobic interactions .
-
Piperidine Conformation: Methylation at the piperidine 3-position (as in the target compound) may improve blood-brain barrier penetration compared to 4-substituted analogs .
Therapeutic Applications and Future Directions
Neurodegenerative Diseases
The compound’s AChE inhibitory activity positions it as a candidate for Alzheimer’s disease therapeutics, akin to donepezil . Preclinical studies should evaluate cognitive improvement in animal models.
Oncology
Given ROCK’s role in cancer cell migration, derivatives of this compound could be repurposed as metastasis inhibitors . In vitro assays against metastatic breast cancer lines (e.g., MDA-MB-231) are warranted.
Optimization Strategies
-
Bioisosteric Replacement: Substituting thiazole with 1,2,4-oxadiazole to modulate solubility.
-
Prodrug Development: Esterification of the benzamide carbonyl to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume